The presence of iodine (I) in the molecule makes 4-(3-iodophenyl)pyridine a potential candidate for radiolabeling. Radiolabeled compounds are used in various medical imaging techniques like positron emission tomography (PET) scans. The iodine atom can be readily replaced with a radioactive isotope like I-123 or I-131, allowing the molecule to be tracked within the body.
The pyridine and phenyl rings in 4-(3-iodophenyl)pyridine possess functional groups that can interact with biological molecules. This property makes it a potential candidate for the development of ligands. Ligands are molecules that bind specifically to receptors or enzymes, and they are used in various applications such as drug discovery and biosensing [].
Aromatic molecules with conjugated π-electron systems, like 4-(3-iodophenyl)pyridine, can exhibit interesting electronic and photophysical properties. This suggests potential applications in material science, such as the development of organic light-emitting diodes (OLEDs) or photovoltaic cells.